2-(Methylamino)isobutyric acid
CAS No.: 2566-34-9
Cat. No.: VC21538426
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2566-34-9 |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
IUPAC Name | 2-methyl-2-(methylamino)propanoic acid |
Standard InChI | InChI=1S/C5H11NO2/c1-5(2,6-3)4(7)8/h6H,1-3H3,(H,7,8) |
Standard InChI Key | DLAMVQGYEVKIRE-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)NC |
Canonical SMILES | CC(C)(C(=O)O)NC |
Melting Point | 300 °C |
Chemical Identity and Properties
Nomenclature and Identification
2-(Methylamino)isobutyric acid is known by several names in scientific literature. The systematic IUPAC name is 2-methyl-2-(methylamino)propanoic acid . The compound is also referred to by various synonyms including N,2-Dimethylalanine, α-(Methylamino)isobutyric acid, 2-(Methylamino)-2-methylpropionic acid, and N-Methyl-α-aminoisobutyrate . In research contexts, it is often abbreviated as MeAIB, though full chemical nomenclature is preferred for clarity .
The compound has several identification codes across chemical databases that are essential for proper classification and referencing, as presented in Table 1.
Identifier Type | Value |
---|---|
CAS Number | 2566-34-9 |
InChI | InChI=1S/C5H11NO2/c1-5(2,6-3)4(7)8/h6H,1-3H3,(H,7,8) |
InChI Key | DLAMVQGYEVKIRE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C(=O)O)NC |
European Community Number | 219-898-2 |
ChEBI ID | CHEBI:134261 |
ChEMBL ID | CHEMBL1916079 |
HMDB ID | HMDB0002141 |
Table 1: Chemical identifiers for 2-(Methylamino)isobutyric acid
Chemical Structure and Formula
2-(Methylamino)isobutyric acid has the molecular formula C5H11NO2 . Its structure features a carboxylic acid group attached to a quaternary carbon, which is also bonded to two methyl groups and a methylamino group. This specific arrangement creates a non-metabolizable amino acid analog that is structurally similar to natural amino acids but resistant to normal metabolic processes.
The quaternary carbon at position 2 makes this molecule particularly interesting from a stereochemical perspective, as it creates a rigid structure that impacts the compound's biological interactions, particularly with cellular transporters and enzymes involved in amino acid metabolism.
Physical and Chemical Properties
As a zwitterionic compound at physiological pH, 2-(Methylamino)isobutyric acid possesses properties characteristic of amino acids, including solubility in aqueous solutions. Its non-metabolizable nature stems from the alpha substitution pattern that prevents it from being processed by normal amino acid metabolic pathways . This property is particularly valuable in research applications where a stable, non-degradable amino acid analog is required.
The compound is primarily used in laboratory research settings and has been extensively characterized through various spectroscopic methods, including mass spectrometry. According to mzCloud data, spectral analyses have been performed using Q Exactive Orbitrap instruments with ESI (Electrospray Ionization) methods, generating comprehensive spectral trees that include MS1 and MS2 data .
Biological Activity
Effects on Hepatic Stellate Cells
2-(Methylamino)isobutyric acid has demonstrated significant biological activity against hepatic stellate cells (HSCs), which are central to the development of liver fibrosis. Research has shown that this compound effectively inhibits the proliferation of CFSC-2G cells, which are an established model for activated HSCs .
In vivo studies using rat models of carbon tetrachloride (CCl4)-induced liver injury have demonstrated that 2-(Methylamino)isobutyric acid treatment reduces hepatic collagen content, a key marker of fibrosis. This effect was associated with a decrease in hepatic α-smooth muscle actin (α-SMA), suggesting that the compound inhibits the activation of HSCs during liver injury . These findings indicate potential therapeutic applications for treating liver fibrosis, a condition for which effective pharmacological interventions remain limited.
Mechanism of Action
The antiproliferative effect of 2-(Methylamino)isobutyric acid on hepatic stellate cells operates through multiple mechanisms, with cell cycle regulation being a primary target. Research by Freeman et al. has demonstrated that the compound interferes with cell cycle progression specifically at the G1-phase, delaying entry into the S-phase .
At the molecular level, 2-(Methylamino)isobutyric acid prevents the phosphorylation of p70S6 kinase (p70S6K) at Thr389 and reduces phosphorylation at Thr421/Ser424 . This is particularly significant because p70S6K is required for G1-cell cycle progression and is regulated by nutrient availability. The inhibition of p70S6K phosphorylation aligns with the compound's interference with CFSC-2G cell proliferation.
The compound also reduces the rate of protein synthesis following mitogenic stimulation, which correlates with the p70S6K-mediated reduction in translation . This multi-faceted impact on cellular processes makes 2-(Methylamino)isobutyric acid a valuable tool for studying cell proliferation mechanisms and potential therapeutic interventions.
Cell Signaling Pathway Interactions
The research findings indicate that 2-(Methylamino)isobutyric acid alters mitogen-activated pathways that lead to the phosphorylation of p70S6K through mechanisms that are still being elucidated . This suggests that the compound interacts with upstream regulators in signaling cascades related to cell growth and proliferation.
Given that p70S6K is downstream of the mechanistic target of rapamycin (mTOR) pathway, which integrates signals from growth factors, nutrients, and cellular energy status, 2-(Methylamino)isobutyric acid may be influencing this critical regulatory hub. The compound's effects on protein synthesis also suggest interaction with translation initiation factors and ribosomal proteins that are regulated by p70S6K.
Research Applications
Liver Fibrosis Studies
2-(Methylamino)isobutyric acid has demonstrated promising results in liver fibrosis research, particularly in models of CCl4-induced liver injury. The compound's ability to reduce hepatic collagen content and decrease α-SMA levels suggests it may have therapeutic potential for liver fibrosis treatment .
Liver fibrosis is characterized by excessive accumulation of extracellular matrix (ECM) proteins, primarily produced by activated HSCs. By inhibiting HSC activation and proliferation, 2-(Methylamino)isobutyric acid addresses a fundamental mechanism in fibrosis development. This makes it a valuable research tool for understanding the cellular and molecular processes involved in hepatic fibrosis and for developing targeted interventions.
Cell Proliferation Inhibition
The antiproliferative effects of 2-(Methylamino)isobutyric acid extend beyond hepatic stellate cells, making it useful for researching cell cycle regulation in various contexts. Its specific interference with G1-phase progression provides insights into the control points of the cell cycle and the role of nutrient sensing in cell proliferation decisions .
Researchers have utilized the compound to investigate the relationship between amino acid transport, nutrient availability, and cell cycle regulation. The non-metabolizable nature of 2-(Methylamino)isobutyric acid makes it particularly useful for these studies, as it can mimic amino acid presence without contributing to metabolic processes.
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